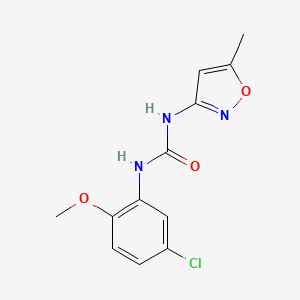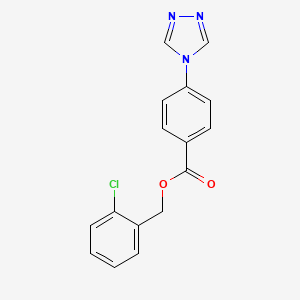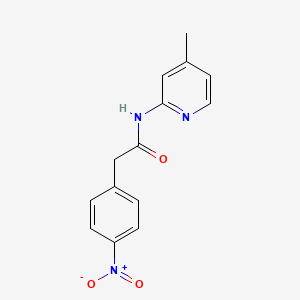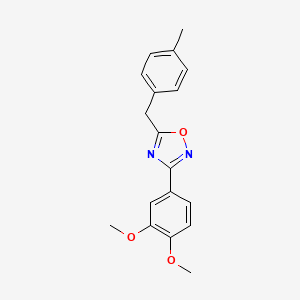
N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, commonly known as CMU, is a synthetic compound that belongs to the family of urea derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In
科学研究应用
CMU has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, CMU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, CMU has been shown to reduce the production of pro-inflammatory cytokines, which play a key role in the development of various inflammatory diseases. In neurological disorder research, CMU has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
作用机制
The exact mechanism of action of CMU is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth, inflammation, and neuronal function. For example, CMU has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
CMU has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, CMU has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory cells, CMU has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathway. In neuronal cells, CMU has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
实验室实验的优点和局限性
CMU has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields and purity. It has also been extensively studied for its potential therapeutic applications in various fields of medicine, making it a promising candidate for further research. However, CMU also has some limitations for lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, its potential toxicity and side effects need to be further investigated before it can be used in clinical trials.
未来方向
There are several future directions for research on CMU. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to optimize its therapeutic potential and reduce its potential toxicity. Another direction is to explore its potential applications in other fields of medicine, such as cardiovascular disease and metabolic disorders. Additionally, research on the development of new analogs of CMU with improved pharmacological properties is also promising. Overall, CMU has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.
合成方法
The synthesis of CMU involves the reaction between 5-chloro-2-methoxyaniline and 5-methyl-3-isoxazolyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with urea to obtain CMU. The synthesis method has been optimized to achieve high yields and purity of the final product.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-7-5-11(16-19-7)15-12(17)14-9-6-8(13)3-4-10(9)18-2/h3-6H,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFKLBMVWQMDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823767 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)
![ethyl 4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzoate](/img/structure/B5797649.png)
![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)
![methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)



![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)
